molecular formula C10H11N3 B15225321 3-cyclopropyl-1H-indazol-4-amine

3-cyclopropyl-1H-indazol-4-amine

Cat. No.: B15225321
M. Wt: 173.21 g/mol
InChI Key: VVENNNJNHHPBEK-UHFFFAOYSA-N
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Description

3-cyclopropyl-1H-indazol-4-amine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

3-cyclopropyl-2H-indazol-4-amine

InChI

InChI=1S/C10H11N3/c11-7-2-1-3-8-9(7)10(13-12-8)6-4-5-6/h1-3,6H,4-5,11H2,(H,12,13)

InChI Key

VVENNNJNHHPBEK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C3C(=NN2)C=CC=C3N

Origin of Product

United States

Contextual Significance of Indazole Derivatives in Chemical Biology and Medicinal Chemistry Research

Indazole derivatives, a class of bicyclic heterocyclic compounds, are recognized as privileged scaffolds in medicinal chemistry and chemical biology. nih.govresearchgate.netnih.gov Their inherent structural features, including a fused benzene (B151609) and pyrazole (B372694) ring system, provide a versatile template for the design of molecules with a wide array of biological activities. nih.govaustinpublishinggroup.com These compounds have demonstrated efficacy in various therapeutic areas, including oncology, inflammation, and infectious diseases. rsc.orgresearchgate.net

The significance of the indazole core lies in its ability to engage with a multitude of biological targets through various non-covalent interactions. This has led to the development of several FDA-approved drugs containing the indazole motif, such as:

Axitinib: A kinase inhibitor used in the treatment of renal cell carcinoma. rsc.orgnih.gov

Pazopanib: Another kinase inhibitor employed for renal cell carcinoma and soft tissue sarcoma. nih.govnih.gov

Entrectinib: A targeted therapy for tumors with specific genetic fusions. nih.govrsc.org

Niraparib: A PARP inhibitor for the treatment of ovarian, fallopian tube, and primary peritoneal cancer. nih.govnih.gov

The success of these drugs underscores the therapeutic potential of the indazole scaffold and fuels ongoing research into novel derivatives. rsc.orgrsc.org The structural diversity achievable through substitution at various positions of the indazole ring allows for the fine-tuning of pharmacological properties to optimize potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net

Overview of Current Research Trajectories and Unmet Needs in the Field of Indazole Based Chemotypes

Strategic Retrosynthetic Analysis of the this compound Molecular Framework

A retrosynthetic analysis of this compound reveals several key disconnections that guide the formulation of a synthetic strategy. The primary bonds for disconnection are adjacent to the heteroatoms (nitrogen and oxygen), as these are often formed through substitution reactions. amazonaws.com The core indazole ring, the C3-cyclopropyl group, and the C4-amino group represent the three principal components to be assembled.

One logical retrosynthetic pathway involves disconnecting the C4-amino group, leading to a 4-halo-3-cyclopropyl-1H-indazole intermediate. This approach relies on the late-stage introduction of the amine, a common strategy to avoid potential chemoselectivity issues with the basic nitrogen atom during earlier synthetic steps. amazonaws.com

Further disconnection of the C3-cyclopropyl group suggests a precursor such as a 3-halo-4-amino-1H-indazole or a related derivative. This would necessitate a cross-coupling reaction to introduce the cyclopropyl (B3062369) moiety.

The indazole ring itself can be retrosynthetically cleaved to reveal a substituted 2-aminobenzonitrile (B23959) or a related ortho-substituted aromatic precursor. This disconnection is central to many indazole syntheses, involving the formation of the pyrazole (B372694) ring fused to the benzene (B151609) ring.

Table 1: Key Retrosynthetic Disconnections for this compound
DisconnectionPrecursor SynthonForward Synthetic Reaction
C4-N Bond4-Halo-3-cyclopropyl-1H-indazoleNucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination
C3-Cyclopropyl Bond3-Halo-4-amino-1H-indazoleSuzuki-Miyaura Cross-Coupling
Indazole Ring (N1-C7a and N2-C3)Substituted 2-aminobenzonitrile derivativeCyclization/Annulation

Development and Optimization of Synthetic Routes to the this compound Core Structure

Regioselective Indazole Annulation Protocols for Aminated Scaffolds

The formation of the indazole ring is a critical step in the synthesis. Regioselectivity in indazole synthesis is a significant challenge, as alkylation or acylation can occur at either the N1 or N2 position, often resulting in a mixture of products. nih.govnih.govbeilstein-journals.org The thermodynamic stability generally favors the 1H-indazole tautomer over the 2H-indazole. nih.gov

Several strategies have been developed to control the regioselectivity of indazole formation. One approach involves the cyclization of ortho-substituted anilines. For instance, the condensation of a suitably substituted 2-aminobenzonitrile with a cyclizing agent can lead to the desired indazole core. The choice of reaction conditions, including the base and solvent, plays a crucial role in directing the regioselectivity. nih.gov

Another powerful method is the transition-metal-catalyzed C-H activation/annulation sequence, which has emerged as a favorable tool for constructing functionalized indazole derivatives. researchgate.net Copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) have also been shown to be effective for the synthesis of 2H-indazoles. organic-chemistry.org

The regioselective alkylation of a pre-formed indazole ring is also a viable strategy. For example, the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate can be directed to either the N1 or N2 position with high selectivity by carefully choosing the reaction conditions. nih.govbeilstein-journals.org Density functional theory (DFT) calculations have been used to understand the mechanistic basis for this regioselectivity, suggesting that chelation and other non-covalent interactions drive the formation of specific isomers. nih.gov

Stereoselective Introduction and Functionalization of the Cyclopropyl Moiety

The introduction of the cyclopropyl group at the C3 position of the indazole ring requires stereoselective methods to ensure the desired configuration. Several cyclopropanation methods are available, including those mediated by transition metals or enzymes.

Enzymatic carbene transfer reactions using engineered hemoproteins, such as cytochrome P450 variants, have demonstrated the ability to catalyze cyclopropanation with high diastereoselectivity and enantioselectivity. acs.org These biocatalytic methods offer a sustainable alternative to traditional precious metal catalysts and can even provide access to less common cis-cyclopropane products. acs.org Engineered dehaloperoxidase enzymes have also been repurposed for the diastereo- and enantioselective synthesis of cyclopropanol (B106826) derivatives, which can be precursors to cyclopropylamines. wpmucdn.com

The Wadsworth-Emmons cyclopropanation is another efficient methodology for the diastereoselective synthesis of multi-substituted cyclopropanes. core.ac.uk This method has shown high yields and excellent trans-diastereoselectivity. core.ac.uk Additionally, the Simmons-Smith cyclopropanation and its variations have been widely used, although they can be limited by the nature of the substrate and the reagents employed. core.ac.ukunl.pt

For the introduction of a cyclopropyl group onto a pre-existing indazole core, Suzuki-Miyaura cross-coupling reactions are a powerful tool. This involves the coupling of a 3-halo-indazole derivative with a cyclopropylboronic acid or a cyclopropyl N-methyliminodiacetic acid (MIDA) boronate. acs.org

Efficient Amination Strategies at the C4 Position of the Indazole Ring

The introduction of the amine group at the C4 position of the indazole ring is a crucial final step in many synthetic routes. Direct amination of the C-H bond at the C4 position is a desirable but challenging transformation.

A common approach involves the nucleophilic aromatic substitution (SNAr) of a leaving group, typically a halogen, at the C4 position. This reaction is facilitated by the electron-withdrawing nature of the indazole ring system. The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the potent anti-HIV therapeutic Lenacapavir, utilizes a regioselective cyclization followed by amination. chemrxiv.orgnih.gov

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a versatile method for forming the C-N bond. nih.gov However, challenges can arise from competing reactions and the need for careful optimization of the catalyst system, ligands, and reaction conditions. nih.gov

Recent advancements have focused on the direct C-H amination of N-heteroarenes. A method for the C4-selective amination of pyridines via nucleophilic substitution of hydrogen (SNH) has been reported, which could potentially be adapted for indazole systems. nih.gov This strategy involves the formation of a pyridyl pyridinium (B92312) salt intermediate, which then reacts with an amine source. nih.gov

Green Chemistry Approaches and Process Intensification for this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound to reduce environmental impact and improve efficiency.

One key area of focus is the use of sustainable solvents and catalysts. For example, the synthesis of 2H-indazoles has been achieved using copper oxide nanoparticles supported on activated carbon as a heterogeneous catalyst in PEG-400, a green solvent. acs.orgnih.gov This method allows for the formation of multiple bonds in a one-pot reaction and the catalyst can be recycled. acs.orgnih.gov Another green approach utilizes lemon peel powder as a natural and efficient catalyst for the synthesis of 1H-indazoles under ultrasound irradiation. researchgate.net

Process intensification techniques, such as the use of microwave irradiation, can significantly reduce reaction times and improve yields. researchgate.netthieme-connect.de Microwave-assisted regioselective C3-formylation of 2H-indazoles has been demonstrated, providing rapid access to functionalized indazole derivatives. thieme-connect.de

Design and Synthesis of Structurally Related Analogs and Probes for Mechanistic Studies

The design and synthesis of structurally related analogs and probes are essential for understanding the mechanism of action and structure-activity relationships (SAR) of this compound.

By systematically modifying the core structure, researchers can probe the importance of different functional groups. For example, a series of 1H-indazole-3-amine derivatives were designed and synthesized to explore their antitumor activity. nih.govmdpi.com These studies revealed that substitutions at the C5 position of the indazole ring significantly impact the biological activity. mdpi.com

The synthesis of analogs with different substituents on the cyclopropyl ring or the amine can provide insights into the binding interactions with biological targets. The preparation of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives has been explored to investigate their antimicrobial activities and establish SAR. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry aimed at discovering novel, patentable compounds with improved drug-like properties while retaining the key pharmacophoric features of a known active molecule. drughunter.comchimia.ch Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold, whereas bioisosterism involves substituting a functional group with another that has similar physical or chemical properties. drughunter.com

The 1H-indazole-3-amine framework is recognized as an effective "hinge-binding fragment," crucial for interaction with the hinge region of protein kinases. mdpi.com This has been demonstrated in kinase inhibitors like Linifanib and Entrectinib. mdpi.com The evolution of such scaffolds often involves subtle to significant structural modifications to enhance target engagement and selectivity.

Table 1: Bioisosteric Replacement on a 3-Aminoindazole Scaffold

Compound Original Moiety Bioisosteric Replacement BCR-ABLWT IC50 (nM) BCR-ABLT315I IC50 (nM)
Lead Compound I Morpholine - - -
AKE-72 - (4-ethylpiperazin-1-yl)methyl < 0.5 9

Data sourced from a study on potent Pan-BCR-ABL inhibitors. nih.gov

Combinatorial and Parallel Synthesis Libraries for High-Throughput Screening

Combinatorial and parallel synthesis are powerful tools for rapidly generating large libraries of related compounds for high-throughput screening (HTS). mdpi.com These techniques allow medicinal chemists to systematically explore the structure-activity relationships (SAR) of a lead scaffold by introducing a wide variety of substituents.

A notable example involves the use of the 1H-indazole-3-amine scaffold to create a library of derivatives for anticancer drug discovery. mdpi.com Starting with 5-bromo-1H-indazol-3-amine, researchers employed a molecular hybridization strategy. A key step was the Suzuki coupling reaction, which allowed for the introduction of diverse aromatic and heteroaromatic groups at the C-5 position of the indazole ring. mdpi.com Subsequent acylation and coupling with various thiophenols or piperazines generated a large library of ethyl amide-linked indazole hybrids. mdpi.com

Screening this library against a panel of human cancer cell lines identified several compounds with significant cytotoxic potential. mdpi.com In particular, compound 6o from the piperazine-containing series demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, with an IC₅₀ value of 5.15 µM, while showing much lower toxicity to normal cells. mdpi.com

Table 2: Selected Compounds from an Indazole-Based Combinatorial Library and Their Anticancer Activity

Compound ID R Group (at C-5) Attached Group (via amide linker) K562 IC50 (µM)
5k 4-fluorophenyl 4-chlorothiophenol 12.3
6o 4-fluorophenyl 4-(2-methoxyphenyl)piperazine 5.15
6p 4-fluorophenyl 4-(2-pyridyl)piperazine 7.36

Data represents a selection of compounds synthesized and evaluated for their inhibitory activity against the K562 cancer cell line. mdpi.com

This approach highlights how the 1H-indazole-3-amine core can serve as a versatile template for combinatorial library generation, leading to the discovery of novel and selective anticancer agents. mdpi.com The principles are also applicable to closely related structures; for instance, libraries based on the 3-cyclopropyl-1H-pyrazol-5-amine scaffold have been synthesized to explore antimicrobial activities. core.ac.uknih.gov

High-Throughput Screening Methodologies for Biological Target Discovery

High-Throughput Screening (HTS) represents a foundational strategy in drug discovery for identifying interactions between a compound and potential biological targets. This automated approach allows for the rapid testing of vast libraries of chemical compounds against specific targets or cellular processes to identify "hits"—molecules that elicit a desired biological response.

The process typically involves the use of miniaturized assay formats, such as 384-well or 1536-well plates, robotics for liquid handling, and sensitive detectors to measure the outcome of thousands of individual experiments per day. HTS assays can be designed to screen for various activities, including enzyme inhibition, receptor binding, or changes in cellular signaling pathways.

For a molecule like this compound, HTS would be the initial step to survey a wide range of biological space for potential targets. It could be included in a large, diverse chemical library or a more focused library of kinase-targeted or fragment-like molecules. acs.org Compounds identified as "hits" in these primary screens are then subjected to more rigorous secondary screening and validation to confirm their activity and determine their potency.

Specificity Profiling of this compound Against Relevant Protein Families (e.g., Kinases, Receptors)

Following initial hit identification, the next critical step is to determine the compound's specificity. It is essential to understand not only which targets the compound interacts with (on-targets) but also which ones it does not (off-targets), as off-target effects can lead to undesirable activities. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a variety of protein families, particularly protein kinases.

Given the prevalence of the indazole core in known kinase inhibitors, a primary focus for this compound would be to profile its activity across the human kinome. nih.govrsc.org Kinome-wide selectivity profiling involves screening the compound against a large panel of hundreds of different protein kinases to create a comprehensive map of its inhibitory activity. nih.govnih.gov

Several established platforms are used for this purpose:

Biochemical Assays: These assays, such as those offered by the MRC Protein Phosphorylation Unit or Carna Biosciences, use purified recombinant kinase enzymes and measure the compound's ability to inhibit substrate phosphorylation, typically at a fixed concentration (e.g., 1 µM or 10 µM). nih.govcarnabio.com

Binding Assays: Platforms like DiscoveRx's KINOMEscan™ utilize a competition binding assay to quantify the interaction of a compound with over 400 kinases, providing dissociation constants (Kd) as a measure of binding affinity. nih.govresearchgate.net

Cell-Based Chemical Proteomics: Techniques like KiNativ™ or kinobeads use affinity chromatography with broad-spectrum kinase probes to pull down kinases from a cell lysate. researchgate.netresearchgate.net The ability of a test compound to compete for binding to these probes is then quantified by mass spectrometry, revealing its targets within a more physiological cellular context. researchgate.net

Structurally related indazole compounds have shown potent inhibitory activity against several kinases. For example, derivatives of (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one are potent and selective inhibitors of Polo-like kinase 4 (PLK4). nih.gov Other indazole compounds have been patented as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). google.com Furthermore, the cyclopropyl group itself has been incorporated into inhibitors of Discoidin Domain Receptors (DDRs) to enhance activity and selectivity. nih.gov These precedents suggest that PLK4, IRAK4, and DDRs could be potential targets for this compound.

Table 1: Illustrative Kinase Inhibition Profile for Representative Indazole-Based Compounds
Compound ClassPrimary TargetInhibitory Potency (IC₅₀/Kᵢ)Key Structural FeatureReference
(3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-onesPLK4Potent, often in the nanomolar rangeIndazole core with spiro-cyclopropane nih.gov
Indazole AmidesERK1/2Potent, nanomolar rangeIndazole amide scaffold nih.gov
Substituted IndazolesIRAK4Disclosed as potent inhibitorsSpecific indazole substitution patterns google.com
Indazole-based compoundsAktPotent, picomolar to nanomolar rangeIndazole scaffold nih.gov

Beyond kinases, the compound would be profiled against other major target classes, such as G-protein coupled receptors (GPCRs) and ligand-gated ion channels. The cannabinoid type 1 (CB1) receptor is a noteworthy potential target, as studies have shown that indazole-based synthetic cannabinoids can exhibit stronger CB1 receptor affinity compared to their indole (B1671886) counterparts. mdpi.com

Receptor Binding Assays: These assays measure the direct binding of a compound to a receptor. A common method is the radioligand binding assay, where the test compound's ability to displace a known radioactive ligand from the receptor is measured. nih.gov This allows for the determination of the compound's binding affinity (Kᵢ). For the CB1 receptor, a tritiated inverse agonist like [³H]MePPEP or an agonist like [³H]CP 55,940 could be used. nih.govfrontiersin.org

Functional Assays: These assays determine whether the compound acts as an agonist, antagonist, or inverse agonist. For a GPCR like the CB1 receptor, this could involve measuring changes in downstream signaling, such as cyclic AMP (cAMP) levels or GTPγS binding. For an ion channel like the 5-HT3 receptor, electrophysiology techniques (e.g., patch-clamp) would measure the compound's effect on ion flow in response to the native ligand, serotonin.

Biochemical and Biophysical Characterization of Compound-Target Interactions

Once a specific and potent interaction between this compound and a biological target is confirmed, detailed biochemical and biophysical studies are conducted to precisely characterize the binding event. These studies provide crucial information on the mechanism of action, affinity, and kinetics of the interaction.

For enzyme targets such as kinases, enzyme kinetic analysis is performed to elucidate the mechanism of inhibition. embrapa.br By measuring the initial reaction rates at various concentrations of both the substrate (e.g., ATP for a kinase) and the inhibitor, one can determine the mode of inhibition. mdpi.com This is often visualized using a Lineweaver-Burk plot. The analysis reveals whether the compound is a competitive inhibitor (competes with the substrate for the active site), a non-competitive inhibitor (binds to an allosteric site), or exhibits a mixed/uncompetitive mechanism. This analysis yields the inhibition constant (Kᵢ), a true measure of the inhibitor's potency.

Table 2: Key Parameters Determined from Enzyme Kinetic Analysis
ParameterDescriptionSignificance
Kᵢ (Inhibition Constant)The concentration required to produce half-maximum inhibition. A measure of inhibitor potency.Provides a standardized measure of affinity, independent of substrate concentration.
Mechanism of InhibitionThe mode by which the inhibitor affects enzyme activity (e.g., Competitive, Non-competitive, Uncompetitive, Mixed).Informs on whether the inhibitor binds to the active site or an allosteric site, guiding further optimization.
Vₘₐₓ (Maximum Velocity)The maximum rate of the enzyme-catalyzed reaction.Changes in Vₘₐₓ help differentiate between competitive and other forms of inhibition.
Kₘ (Michaelis Constant)The substrate concentration at which the reaction rate is half of Vₘₐₓ.Changes in the apparent Kₘ help differentiate between inhibition mechanisms.

To directly measure the physical interaction between the compound and its target protein, label-free biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are employed.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. In an ITC experiment, small aliquots of the compound (the ligand) are injected into a solution containing the target protein. The resulting heat changes are measured, allowing for the direct determination of the binding affinity (Kₔ), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

Surface Plasmon Resonance (SPR): SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip when a ligand (the target protein, immobilized on the chip) and an analyte (the compound, flowed over the surface) interact. youtube.comnih.gov SPR provides a wealth of information, including the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff). mdpi.com The equilibrium dissociation constant (Kₔ) can be calculated from the ratio of these rate constants (kₔ/kₐ). This technique is particularly valuable for its ability to provide kinetic data, revealing how quickly a compound binds to and dissociates from its target. nih.gov SPR has been successfully used to determine the CB1 receptor affinity for various synthetic cannabinoids, making it a highly relevant technique for this compound. mdpi.comnih.gov

Table 3: Comparison of ITC and SPR for Binding Affinity Determination
ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Primary Output Heat change upon bindingChange in refractive index upon binding
Affinity (Kₔ) Directly measuredCalculated from kinetic constants (kₔ/kₐ)
Kinetics Not typically measuredProvides association (kₐ) and dissociation (kₔ) rates
Thermodynamics Provides enthalpy (ΔH) and entropy (ΔS)Not directly measured
Stoichiometry (n) Directly measuredCan be inferred
Requirement Requires relatively large amounts of pure proteinRequires immobilization of one binding partner

Structural Biology of Ligand-Protein Complexes (e.g., X-ray Crystallography)

Detailed structural information from X-ray crystallography studies specifically for this compound complexed with its protein targets is not extensively available in the public domain. However, the indazole scaffold is a well-recognized "hinge-binding" fragment in many kinase inhibitors. nih.govnih.gov X-ray crystallography of related indazole derivatives has provided insights into how this class of compounds orients within the ATP-binding pocket of kinases. nih.gov For instance, studies on other 1H-indazole-3-amine derivatives have confirmed their binding mode to the hinge region of tyrosine kinases. nih.govnih.gov The specific orientation and interactions of the cyclopropyl group at the 3-position and the amine at the 4-position of this compound with a protein target would require dedicated crystallographic analysis. Such studies would be crucial to delineate the precise binding interactions, including hydrogen bonds, hydrophobic interactions, and the role of the cyclopropyl moiety in achieving potency and selectivity.

Cellular Pathway Interrogation and Downstream Signaling Cascade Modulation by this compound

Comprehensive studies detailing the specific cellular pathways and downstream signaling cascades modulated by this compound are not readily found in published literature. Research on various substituted indazole derivatives has shown their involvement in diverse biological activities, often through the modulation of key signaling pathways implicated in diseases like cancer. nih.govresearchgate.netmdpi.com For example, some indazole derivatives have been shown to affect cell cycle progression and apoptosis by targeting pathways such as the p53/MDM2 pathway and inhibiting members of the Bcl-2 family. nih.govresearchgate.net

Phosphorylation Profiling and Proteomic Approaches

Specific data from phosphorylation profiling and broad-scale proteomic analyses to identify the downstream effects of this compound are not currently available. Such studies would be instrumental in mapping the kinase signaling pathways affected by this compound. By identifying changes in the phosphorylation state of key proteins or alterations in the proteome following treatment, researchers could uncover the direct and indirect targets of the compound and understand its mechanism of action on a systems level.

Gene Expression and Transcriptomic Analysis

There is no specific gene expression or transcriptomic data available for this compound in the public research domain. Transcriptomic analysis, by measuring changes in mRNA levels across the genome, would provide a comprehensive view of the cellular response to the compound. This could reveal the upregulation or downregulation of genes involved in specific signaling pathways, cellular processes, and disease states, offering further clues into its biological function and therapeutic potential.

Iv. Preclinical Efficacy and Structure Activity Relationship Sar Studies of 3 Cyclopropyl 1h Indazol 4 Amine Analogs

In Vitro Cellular Pharmacological Profiling of 3-cyclopropyl-1H-indazol-4-amine Analogs

The preclinical evaluation of novel therapeutic agents involves a comprehensive assessment of their effects at the cellular level. For analogs of this compound, this profiling is crucial to determine their potential as anticancer agents. The 1H-indazole-3-amine structure is recognized as an effective fragment for binding to the hinge region of tyrosine kinases, a key target in cancer therapy. nih.gov

A series of novel 1H-indazole-3-amine derivatives have been synthesized and evaluated for their inhibitory activity against various human cancer cell lines. nih.govresearchgate.net The antiproliferative effects are typically quantified using a methyl thiazolyl tetrazolium (MTT) colorimetric assay to determine the IC50 value, which is the concentration required to inhibit 50% of cell growth. nih.govresearchgate.net

One study detailed the activity of several analogs against chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (Hep-G2) cell lines. nih.govresearchgate.net Among the synthesized compounds, a derivative identified as compound 6o demonstrated a particularly promising inhibitory effect against the K562 cell line, with an IC50 value of 5.15 µM. nih.govresearchgate.net Notably, this compound exhibited selectivity, being significantly less toxic to normal human embryonic kidney cells (HEK-293), which had an IC50 of 33.2 µM. nih.gov

Table 1: In Vitro Antiproliferative Activity (IC50, µM) of Compound 6o

Compound K562 A549 PC-3 Hep-G2 HEK-293 (Normal Cell Line)
6o 5.15 >50 >50 >50 33.2

Further investigation into the mechanism of action focused on apoptosis, or programmed cell death. nih.gov Using Annexin V-FITC/PI staining assays, researchers observed that compound 6o induced apoptosis in K562 cells in a dose-dependent manner. nih.gov After a 48-hour treatment with compound 6o at concentrations of 10, 12, and 14 μM, the total apoptosis rates (early and late stages) were 9.64%, 16.59%, and 37.72%, respectively. nih.gov This apoptotic induction was further substantiated by Western blot analysis, which showed changes in the expression of apoptosis-related proteins like Bax and Bcl-2. researchgate.net

The metastatic spread of cancer is driven by the ability of tumor cells to migrate and invade surrounding tissues, processes that are often supported by angiogenesis (the formation of new blood vessels). sigmaaldrich.com Consequently, a critical component of preclinical profiling for potential anticancer drugs involves assays that measure these capabilities. sigmaaldrich.com

Standard in vitro methods to assess these phenomena include:

Migration Assays: Often conducted using a Boyden chamber or scratch (wound healing) assay, these tests measure the movement of cells across a membrane or into a cell-free area over time. sigmaaldrich.com

Invasion Assays: These are similar to migration assays but include a layer of extracellular matrix material (like Matrigel) that cells must degrade and penetrate, mimicking the invasion of tissue barriers. sigmaaldrich.com

Angiogenesis Assays: Tube formation assays using endothelial cells (like HUVECs) cultured on a basement membrane extract are commonly used to model the formation of capillary-like structures, a key step in angiogenesis. sigmaaldrich.com

These assays are vital for characterizing the potential of this compound analogs to inhibit metastasis and tumor growth by targeting these complex processes.

Uncontrolled cell proliferation is a hallmark of cancer, often resulting from a dysregulated cell cycle. nih.gov Analyzing the effect of therapeutic compounds on cell cycle progression is therefore a key step in understanding their antiproliferative mechanism. nih.gov This is typically done using flow cytometry after staining cells with a fluorescent DNA-binding dye, like propidium (B1200493) iodide (PI). researchgate.net

For the 1H-indazole-3-amine analog, compound 6o, cell cycle analysis was performed on K562 cells. researchgate.net The results indicated that the compound caused a dose-dependent arrest of cells in the G2/M phase of the cell cycle. researchgate.net This blockage prevents cells from entering mitosis, thereby halting their division and proliferation. researchgate.netnih.gov Such studies are crucial for confirming that the observed reduction in cell viability is linked to a direct interference with the cell division machinery. nih.gov

To elucidate the specific molecular mechanisms and signaling pathways through which a compound exerts its effects, reporter gene and other pathway-specific assays are employed. These assays can measure the activity of specific transcription factors or signaling cascades that are often dysregulated in cancer.

For the indazole derivative compound 6o, studies suggested that its ability to induce apoptosis and cell cycle arrest may be linked to the p53/MDM2 pathway. nih.govresearchgate.net It was also found to inhibit Bcl-2 family members. nih.gov The p53 protein is a critical tumor suppressor that regulates the cell cycle and apoptosis, and its interaction with MDM2 is a common target for cancer therapeutics. Pathway-specific investigations are essential to confirm such mechanisms and to understand the full spectrum of a compound's molecular interactions.

In Vivo Efficacy Assessment in Relevant Preclinical Disease Models (e.g., Xenograft Models)

While in vitro assays provide valuable data on cellular activity, assessing a compound's efficacy in a living organism is a mandatory step in preclinical development. This is typically achieved using animal models that can recapitulate aspects of human disease.

For oncology research, the most common in vivo models are cancer xenografts. nih.gov This process involves the implantation of human cancer cells into immunocompromised mice, which lack the ability to reject the foreign cells, allowing a human tumor to grow. nih.gov

The selection of the cell line for the xenograft is a critical step and is based on the results of in vitro studies. For instance, a compound that shows high potency against a specific cancer cell line in vitro, such as the K562 leukemia line, would then be tested in a K562 xenograft model. nih.gov Validation of the model involves ensuring that the tumors grow consistently and that the animal's health is not unduly compromised by the tumor burden before the administration of the therapeutic agent. Once tumors are established, the compound is administered, and its efficacy is measured by monitoring changes in tumor volume and weight over time compared to a control group receiving a placebo. These in vivo studies are indispensable for determining if the promising cellular effects of this compound analogs translate into meaningful antitumor activity in a complex biological system.

Pharmacodynamic Biomarker Identification and Monitoring

The identification of pharmacodynamic (PD) biomarkers is a critical step in the preclinical development of drug candidates. These biomarkers provide measurable indicators of a drug's biological activity in a living organism and are essential for establishing a relationship between drug exposure and target engagement. For analogs of this compound, which are often investigated as kinase inhibitors, PD biomarkers are typically chosen to reflect the inhibition of the specific kinase or signaling pathway being targeted.

While specific pharmacodynamic biomarker data for this compound itself is not extensively available in public literature, the general approach for its analogs involves monitoring the phosphorylation status of the target kinase or its downstream substrates. For instance, if an analog is designed to inhibit a particular tyrosine kinase, a common PD biomarker would be the level of phosphorylated tyrosine on the target protein or a downstream signaling protein. This can be assessed in both in vitro cell-based assays and in vivo tumor xenograft models.

Methodologies for monitoring these biomarkers include:

Western Blotting: To detect changes in the phosphorylation levels of target proteins in tissue or cell lysates.

Immunohistochemistry (IHC): To visualize the inhibition of protein phosphorylation within the tumor tissue, providing spatial context.

Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the levels of phosphorylated or total protein from tissue homogenates or blood samples.

Flow Cytometry: To measure phosphorylated proteins at a single-cell level, which is particularly useful for heterogeneous cell populations.

In the broader context of indazole derivatives acting as kinase inhibitors, studies often report on the modulation of downstream signaling pathways as a measure of pharmacodynamic activity. For example, in the evaluation of 1H-indazole amide derivatives as ERK1/2 inhibitors, the cellular activity was assessed by monitoring the phosphorylation of ERK in HT29 cell lines. nih.gov

Efficacy Endpoints and Measurement Methodologies

The preclinical efficacy of analogs of this compound is evaluated through a variety of in vitro and in vivo models designed to assess their therapeutic potential, most commonly in the context of oncology.

In Vitro Efficacy Endpoints: The initial assessment of efficacy begins with in vitro assays to determine the compound's activity against cancer cell lines. Key endpoints include:

IC50 (Half-maximal inhibitory concentration): This is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. For instance, the inhibitory activities of 1H-indazole-3-amine derivatives were evaluated against a panel of human cancer cell lines including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) using the MTT colorimetric assay. nih.gov

Cell Viability and Proliferation Assays: Methods like the MTT or MTS assay are used to measure the metabolic activity of cells as an indicator of viability.

Apoptosis and Cell Cycle Analysis: Flow cytometry and other techniques are employed to determine if the compound induces programmed cell death (apoptosis) or causes cell cycle arrest. For example, one promising 1H-indazole-3-amine derivative was shown to affect apoptosis and the cell cycle by potentially inhibiting Bcl2 family members and the p53/MDM2 pathway. nih.gov

In Vivo Efficacy Endpoints: Following promising in vitro results, efficacy is assessed in animal models, typically immunodeficient mice bearing human tumor xenografts. The primary endpoints in these studies are:

Tumor Growth Inhibition (TGI): The effect of the compound on the growth of established tumors over time is the most common efficacy endpoint.

Tumor Regression: In some cases, a potent compound may lead to a reduction in tumor size.

Body Weight Monitoring: Animal body weight is monitored as a general indicator of toxicity. A significant reduction in body weight can be a sign of adverse effects. For example, a cyclopropyl-substituted indazole derivative was found to cause significant body weight reduction in diet-induced obese rats, which in that context was a desired therapeutic effect for an antiobesity agent. nih.gov

These endpoints are measured using standard techniques such as caliper measurements for tumor volume and regular monitoring of animal health and survival.

Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

SAR and SPR studies are fundamental to the process of optimizing a lead compound into a drug candidate. These studies systematically alter the chemical structure of a molecule to understand how these changes affect its biological activity (SAR) and physicochemical properties (SPR).

For the indazole scaffold, numerous studies have elucidated key structural requirements for activity. The 1H-indazole-3-amine moiety, for instance, is recognized as an effective "hinge-binding" fragment, capable of interacting with the hinge region of tyrosine kinases, a feature seen in the drug Linifanib. nih.gov The amide linkage at the 3-position is also crucial, as demonstrated in studies of indazole-3-carboxamides where the specific regiochemistry of the amide linker was critical for inhibiting calcium influx. nih.gov

The introduction of a cyclopropyl (B3062369) group at the 3-position of the indazole ring is a strategic modification. nih.gov The cyclopropyl group can reduce the planarity of the molecule, which can be advantageous in mitigating certain off-target effects like DNA intercalation. nih.gov Furthermore, the cyclopropyl moiety is a "conformationally restricted" analog of larger alkyl groups, offering a way to improve metabolic stability and binding affinity due to its rigid nature. researchgate.net

Rational Design of Analogs Based on Computational and Experimental Insights

The design of novel analogs of this compound is increasingly guided by a combination of computational modeling and experimental data. This rational, structure-based approach aims to optimize the interactions between the ligand and its biological target. nih.gov

Computational methods such as molecular docking are used to predict the binding mode of a compound within the active site of a target protein. For example, docking studies with indazole compounds have identified key amino acid residues, such as ASP197, PHE151, and GLU172, that are crucial for binding and biological activity. nih.gov This information allows medicinal chemists to design new analogs with modifications that are predicted to enhance these interactions.

Experimental insights from techniques like X-ray crystallography of ligand-protein complexes provide precise information about the binding orientation and key interactions. This structural information is invaluable for the rational design of more potent and selective inhibitors. For instance, structure-guided design has been used to develop 1H-indazole amide derivatives as potent ERK1/2 inhibitors. nih.gov

The general workflow for rational drug design involves a cycle of:

Identifying a target and a lead compound.

Using computational tools to model the ligand-target interaction.

Synthesizing new analogs with modifications designed to improve binding or other properties.

Testing the new compounds in biological assays.

Analyzing the results to refine the model and design the next generation of analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted.

For indazole derivatives, QSAR models have been successfully developed to predict their inhibitory activity against various targets. nih.gov These models are built using a "training set" of compounds with known activities. A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include 2D descriptors (e.g., molecular weight, number of rotatable bonds) and 3D descriptors (e.g., molecular shape, surface area).

Statistical methods, such as genetic algorithm-coupled multiple linear regression (GA-MLR), are then used to select the most relevant descriptors and build the QSAR model. nih.gov A typical QSAR model for indazole compounds might look like the following equation:

pIC50 = c0 + c1D1 + c2D2 + ...

where pIC50 is the negative logarithm of the IC50 value, c values are coefficients, and D values are the selected molecular descriptors.

A developed QSAR model for indazole compounds targeting SAH/MTAN-mediated quorum sensing was able to explain 85.2% of the variance in the training set and predict 78.1% of the variance in the test set, indicating good predictive power. nih.gov Such models can provide valuable insights into which structural features are most important for activity and can guide the design of more potent analogs.

QSAR Model Statistics for Indazole Compounds nih.gov
Parameter Value
Explained Variance (Training Set)85.2%
Predicted Variance (Test Set)78.1%
External Predictability (r² test)0.685

Stereochemical Influences on Biological Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. nih.govkuleuven.be Since biological targets like enzymes and receptors are chiral themselves, they often interact differently with different stereoisomers of a drug molecule.

For cyclopropyl-containing compounds, the stereochemistry of the cyclopropane (B1198618) ring and any adjacent chiral centers can be critical for activity. While specific studies on the stereochemistry of this compound are limited, research on other chiral molecules provides a strong precedent. For example, in a series of nature-inspired compounds, only the isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity, suggesting that stereochemistry was crucial for uptake by the target cells. mdpi.com

The development of stereoselective syntheses is therefore a key goal in medicinal chemistry. Methods that can produce a single, desired stereoisomer in high enantiomeric excess are highly valuable. rsc.org This allows for the evaluation of individual isomers, ensuring that the observed biological activity is not a composite of multiple isomers with different potencies and potential off-target effects.

The key takeaways regarding stereochemistry are:

Different stereoisomers can have vastly different biological activities and selectivities.

One isomer may be highly active while another is inactive or even has undesirable effects.

Stereochemistry can affect not only target binding but also absorption, distribution, metabolism, and excretion (ADME) properties. kuleuven.be

Elucidation of Resistance Mechanisms to this compound in Preclinical Settings

Drug resistance is a major challenge in cancer therapy, and kinase inhibitors are no exception. Tumors can develop resistance through various mechanisms, leading to treatment failure. nih.gov While specific resistance mechanisms to this compound have not been detailed in the available literature, general mechanisms of resistance to indazole-based kinase inhibitors have been studied.

One of the most common mechanisms of acquired resistance is the development of secondary mutations in the target kinase. nih.gov These mutations can interfere with drug binding, often at the "gatekeeper" residue, a key amino acid that controls access to a hydrophobic pocket in the ATP-binding site. A mutation at this site can prevent the inhibitor from binding effectively while still allowing ATP to bind, thus reactivating the kinase.

Other mechanisms of resistance include:

Activation of bypass signaling pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating another that promotes survival and proliferation.

Amplification of the target gene: An increase in the number of copies of the gene encoding the target kinase can lead to higher levels of the protein, overwhelming the inhibitor.

Changes in drug efflux: Increased expression of drug transporters like P-glycoprotein can pump the inhibitor out of the cell, reducing its intracellular concentration.

Modern techniques like CRISPR-based mutagenesis screening are being used to systematically identify mutations that confer resistance to kinase inhibitors. kuleuven.be These screens can be performed on a genome-wide scale to uncover novel resistance mechanisms and identify potential strategies to overcome them. Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and for designing effective combination therapies.

V. Preclinical Pharmacokinetic and Drug Metabolism Investigations of 3 Cyclopropyl 1h Indazol 4 Amine

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

In the early stages of drug discovery, a series of in vitro assays are conducted to predict the pharmacokinetic behavior of a compound in living organisms.

The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. nih.gov These assessments are typically performed using liver microsomes or hepatocytes from various preclinical species (e.g., mouse, rat, dog, monkey) and humans. nih.gov These systems contain the primary enzymes responsible for drug metabolism, most notably the cytochrome P450 (CYP) superfamily. nih.gov By incubating the compound with these biological matrices, researchers can determine its intrinsic clearance (Clint) and in vitro half-life (t½). nih.gov No specific data on the metabolic stability of 3-cyclopropyl-1H-indazol-4-amine in either microsomal or hepatocyte systems has been reported in the public literature.

A compound's ability to pass through the intestinal wall is a prerequisite for oral absorption. The Caco-2 cell permeability assay is a widely used in vitro model that mimics the human intestinal epithelium. evotec.com This assay measures the rate of passage of a compound across a monolayer of Caco-2 cells, providing an apparent permeability coefficient (Papp). evotec.com A high Papp value is generally indicative of good intestinal absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based alternative that assesses passive diffusion. evotec.com Specific Papp values or general permeability classifications for this compound are not available in published research.

The extent to which a compound binds to plasma proteins, such as albumin, influences its distribution and availability to reach its therapeutic target. Only the unbound fraction of a drug is pharmacologically active. nih.gov Techniques like equilibrium dialysis or ultrafiltration are commonly used to determine the percentage of a compound bound to plasma proteins. nih.gov This information is critical for interpreting pharmacokinetic data and predicting in vivo efficacy. No data regarding the plasma protein binding of this compound has been found.

Investigating a compound's potential to inhibit or induce cytochrome P450 enzymes is a critical step in assessing the risk of drug-drug interactions. mdpi.com Inhibition of these enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity. mdpi.com Conversely, induction can decrease the efficacy of other medications. mdpi.com Standard assays measure the IC50 values against a panel of key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). No such data for this compound is currently available.

In Vivo Pharmacokinetic Characterization in Preclinical Species

Following in vitro profiling, promising compounds are advanced to in vivo studies in animal models to evaluate their pharmacokinetic properties in a whole-organism setting.

Pharmacokinetic studies in preclinical species such as mice, rats, and dogs are conducted to determine key parameters including systemic exposure (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), oral bioavailability (F%), and elimination half-life (t½). nih.gov These studies involve administering the compound through different routes (e.g., intravenous and oral) and collecting blood samples over time to measure drug concentrations. nih.gov This information is vital for selecting appropriate doses for further efficacy and safety studies. At present, there are no published reports detailing the in vivo pharmacokinetic parameters of this compound in any preclinical species.

While the requested detailed article cannot be generated due to the absence of specific data for this compound, the provided framework outlines the standard preclinical investigations necessary to characterize a new chemical entity. The lack of public information suggests that this compound may be in a very early stage of discovery, part of a proprietary research program, or that its development has been discontinued (B1498344) before extensive publication of its properties.

Tissue Distribution and Clearance Mechanisms

Preclinical studies on compounds structurally related to this compound suggest that it would likely exhibit moderate to high tissue distribution. The volume of distribution for similar small molecule kinase inhibitors often ranges from 2 to 10 L/kg in preclinical species. nih.gov For instance, a structurally distinct MET kinase inhibitor showed a volume of distribution between 2.1 and 9.0 L/kg across various preclinical species. nih.gov The lipophilicity imparted by the cyclopropyl (B3062369) and indazole moieties would facilitate its movement across biological membranes, leading to significant penetration into various tissues.

The clearance of this compound is anticipated to be primarily hepatic. The clearance values for other kinase inhibitors in preclinical models have shown variability, ranging from low in dogs (2.44 mL/min/kg) to moderate in rats (36.6 mL/min/kg). nih.gov It is plausible that this compound would exhibit species-dependent differences in its clearance rate. The primary route of elimination is expected to be through metabolic transformation in the liver, followed by excretion of the resulting metabolites.

Below is an interactive table showcasing hypothetical tissue distribution data for this compound in a preclinical rat model, based on typical findings for similar compounds.

Table 1: Illustrative Tissue Distribution of this compound in Rats

Tissue Concentration (ng/g) Tissue-to-Plasma Ratio
Liver 850 12.1
Kidney 620 8.9
Lung 550 7.9
Spleen 480 6.9
Heart 350 5.0
Muscle 150 2.1
Brain 50 0.7
Plasma 70 1.0

Metabolite Identification and Metabolic Pathway Elucidation of this compound

The metabolic fate of this compound is predicted to involve several key pathways, primarily centered on the cyclopropyl and indazole functionalities.

Based on the metabolism of other cyclopropyl-containing compounds, the major metabolic transformations are expected to be oxidation of the cyclopropyl ring and modifications to the indazole core. hyphadiscovery.comnih.gov Surprisingly, oxidation of the cyclopropyl group can be a predominant metabolic pathway in some species like rats. nih.gov

Potential major metabolites could include:

Hydroxylated cyclopropyl derivatives: Oxidation of the cyclopropyl ring can lead to the formation of hydroxylated metabolites. hyphadiscovery.com

Ring-opened cyclopropyl metabolites: The cyclopropyl group, especially when attached to an amine, can undergo bioactivation to form reactive intermediates that may lead to ring-opened products. hyphadiscovery.com

N-oxidation products: The amino group on the indazole ring is a likely site for oxidation.

Glucuronidated conjugates: The hydroxylated metabolites and the primary amine can undergo phase II metabolism to form glucuronide conjugates.

Minor metabolites might arise from further oxidation or a combination of metabolic reactions.

The metabolism of this compound is likely mediated by cytochrome P450 (CYP) enzymes. The oxidation of the cyclopropyl ring is often an NADPH-dependent process. hyphadiscovery.com While cyclopropyl groups can sometimes be used to block metabolism by certain CYPs like CYP3A4, they can also be substrates for other isoforms. hyphadiscovery.comnih.gov For example, the metabolism of a cyclopropylamine (B47189) moiety in trovafloxacin (B114552) is mediated by CYP1A2. hyphadiscovery.com

Flavin-containing monooxygenases (FMOs) could also play a role in the metabolism of the amino group. hyphadiscovery.com Phase II metabolism would involve UDP-glucuronosyltransferases (UGTs) for the conjugation reactions.

Impact of Structural Modifications on Preclinical Pharmacokinetic Profiles of Analogs

Structural modifications to this compound can significantly alter its pharmacokinetic profile. The introduction of cyclopropane (B1198618) rings into a series of IDO1 inhibitors was strategically used to enhance metabolic stability and potency. nih.gov

Key structure-activity relationships (SAR) and structure-pharmacokinetic relationships (SPKR) observations from related compound series include:

Substitution on the Cyclopropyl Ring: Adding a methyl group to the cyclopropyl ring has been shown to block metabolism at that site and improve metabolic stability. nih.gov

Modifications to the Indazole Ring: Altering substituents on the indazole ring can impact both potency and pharmacokinetic properties. For example, in a series of indazole-3-carboxamides, the regiochemistry of an amide linker was critical for activity. nih.gov

Replacement of the Cyclopropyl Group: Replacing the cyclopropyl moiety with a gem-dimethyl group has been employed to prevent bioactivation and the formation of reactive metabolites. hyphadiscovery.com

Introduction of Hydrophilic Groups: In some cases, while a cyclopropyl group improved pharmacokinetics, it also increased hydrophobicity, leading to decreased activity. The introduction of a hydrophilic group, such as a methylpiperidinyl moiety, was shown to restore activity while maintaining good pharmacokinetic properties. nih.gov

The following interactive table illustrates the hypothetical impact of structural modifications on the pharmacokinetic parameters of analogs.

Table 2: Illustrative Pharmacokinetic Parameters of this compound Analogs

Compound Modification Oral Bioavailability (%) Clearance (mL/min/kg) Half-life (h)
This compound - 45 25 3.5
Analog 1 Methyl-substituted cyclopropyl 65 15 6.0
Analog 2 Replaced cyclopropyl with gem-dimethyl 50 22 4.0
Analog 3 Added hydrophilic group to indazole 55 20 4.5

Vi. Advanced Computational and Theoretical Chemistry Studies on 3 Cyclopropyl 1h Indazol 4 Amine

Quantum Mechanical and Density Functional Theory (DFT) Calculations for Electronic Properties

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. These calculations provide insights into molecular structure, stability, and reactivity. For molecules analogous to 3-cyclopropyl-1H-indazol-4-amine, DFT methods like B3LYP are commonly used to optimize the molecular geometry and compute key electronic descriptors. nih.gov

Research findings from DFT studies on related heterocyclic compounds typically involve the analysis of:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and its ability to participate in charge transfer interactions. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. This is vital for predicting non-covalent interactions with biological targets, such as hydrogen bonding.

Structural Parameters: DFT calculations provide highly accurate predictions of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.

Spectroscopic Properties: Theoretical calculations can predict NMR chemical shifts (¹H and ¹³C), which aids in the structural confirmation of synthesized compounds. bohrium.comnih.gov

Below is an interactive table summarizing the kind of electronic property data that would be generated for this compound using DFT calculations.

PropertyCalculated ValueSignificance
HOMO Energy -5.8 eVIndicates electron-donating capability.
LUMO Energy -1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap 4.6 eVRelates to chemical reactivity and stability.
Dipole Moment 2.5 DMeasures molecular polarity.
Polarizability 28 ųDescribes the deformability of the electron cloud.

Note: The values in this table are illustrative examples based on typical DFT calculations for similar heterocyclic molecules.

Molecular Dynamics Simulations for Ligand-Target Interactions and Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are essential for evaluating the stability of a ligand-protein complex and exploring the conformational landscape of the ligand within the binding site. nih.gov For this compound, MD simulations would typically be employed after an initial docking study to:

Assess the stability of the binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic contacts) over a simulated timeframe.

Calculate the binding free energy of the ligand to its target, providing a more accurate estimation of binding affinity than docking scores alone.

Analyze the flexibility of the ligand and the protein, revealing how they adapt to each other upon binding. This can uncover induced-fit mechanisms that are not apparent from static models.

These simulations provide a dynamic view of the ligand-receptor interaction, which is critical for understanding the molecular basis of efficacy and for guiding the rational design of analogs with improved binding characteristics. nih.gov

Homology Modeling and De Novo Drug Design Approaches

When the experimental 3D structure of a therapeutic target is not available, homology modeling can be used to construct a reliable atomic-resolution model. nih.govnih.gov This technique relies on the known experimental structure of a homologous protein (a "template") to predict the structure of the target protein. nih.gov If this compound were identified as a hit against a target with an unknown structure, homology modeling would be the first step to enable structure-based drug design. nih.gov The process involves:

Template Identification: Finding one or more known protein structures with a similar amino acid sequence to the target.

Sequence Alignment: Aligning the target sequence with the template sequence.

Model Building and Refinement: Building the 3D model of the target based on the template's coordinates and refining the structure to resolve any inconsistencies or errors. nih.gov

Once a homology model is validated, it can be used for docking this compound to predict its binding mode. Furthermore, the model can serve as the foundation for de novo drug design, where novel molecular structures are built from scratch or by growing a fragment within the active site to create entirely new ligands.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when a high-resolution structure of the target is unavailable. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. nih.gov For this compound, a pharmacophore model would be generated by identifying its key features, such as:

Hydrogen Bond Donors (e.g., the amine group, the indazole N-H).

Hydrogen Bond Acceptors (e.g., the nitrogen atoms of the indazole ring).

Aromatic Rings (the indazole core).

Hydrophobic Features (the cyclopropyl (B3062369) group).

This 3D pharmacophore model can then be used as a query for virtual screening of large chemical databases. nih.gov This process filters millions of compounds to identify those that match the pharmacophore, thereby discovering structurally diverse molecules that have a high probability of binding to the same target. nih.govnih.gov This approach is highly effective for identifying novel chemical scaffolds for lead development.

Predictive In Silico Models for ADME and Early Toxicity Assessment

The failure of drug candidates due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) or toxicity is a major cause of attrition in drug development. nih.gov Predictive in silico models are now routinely used to assess the ADME/Tox profile of compounds at the earliest stages of discovery. researchgate.netfrontiersin.org For this compound, a variety of computational tools can predict key drug-like properties.

These predictions help chemists decide whether to advance a compound or to prioritize analogs with more favorable ADME/Tox profiles, thereby reducing the risk of late-stage failures. nih.govresearchgate.net

The following interactive table presents typical ADME and toxicity parameters predicted using common in silico models.

ParameterPredicted Value/ClassificationImportance
Lipinski's Rule of Five Compliant (0 violations)Predicts general drug-likeness and oral bioavailability. nih.gov
Topological Polar Surface Area (TPSA) ~65 ŲCorrelates with passive molecular transport through membranes. jetir.org
Aqueous Solubility (LogS) Moderately SolubleAffects absorption and formulation.
Human Intestinal Absorption HighPredicts the percentage of the drug absorbed from the gut. nih.gov
Blood-Brain Barrier (BBB) Permeation Low/UnlikelyIndicates potential for CNS side effects or utility for CNS targets.
CYP450 2D6 Inhibition Non-inhibitorPredicts potential for drug-drug interactions. frontiersin.org
Ames Mutagenicity Non-mutagenicEarly flag for potential carcinogenicity. jetir.org

Note: The values in this table are illustrative and represent typical outputs from predictive ADME/Tox software like SwissADME or pkCSM.

Machine Learning and Artificial Intelligence Applications in Lead Optimization

Machine Learning (ML) and Artificial Intelligence (AI) are transforming lead optimization by enabling rapid and accurate predictions of molecular properties. nih.govsciencelink.net In a project involving this compound as a lead compound, ML models could be developed to accelerate the design of improved analogs. researchgate.netfrontiersin.org The process typically involves:

Data Collection: A dataset of synthesized analogs is compiled with their measured biological activities (e.g., IC₅₀ values) and other properties (e.g., solubility, metabolic stability).

Model Training: An ML algorithm (such as random forest, support vector machines, or neural networks) is trained on this dataset to learn the quantitative structure-activity relationships (QSAR). nih.gov The model learns to correlate specific molecular features with desired outcomes.

Predictive Modeling: The trained model is then used to predict the activity and properties of a large virtual library of new, unsynthesized analogs of this compound.

Vii. Future Research Directions and Emerging Paradigms for 3 Cyclopropyl 1h Indazol 4 Amine Research

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To fully comprehend the biological effects of 3-cyclopropyl-1H-indazol-4-amine, a holistic, systems-level approach is imperative. The integration of various "omics" datasets can provide an unparalleled depth of mechanistic insight, moving beyond single-target interactions to a network-level understanding of the compound's influence on cellular processes. nih.gov

Future research should focus on employing a suite of high-throughput techniques. nih.gov For kinase inhibitors, which many indazole derivatives are, integrating chemical proteomics with phosphoproteomics, proteomics, and transcriptomics can yield a comprehensive map of on-target and off-target effects, as well as downstream signaling consequences. nih.gov For instance, phosphoproteomic studies can reveal global changes in kinase-mediated signaling pathways, while transcriptomics and proteomics can identify the ultimate effector molecules and cellular responses induced by the compound. nih.govmdpi.com

Table 1: Proposed Multi-Omics Integration Strategy

Omics TechnologyObjective for this compound ResearchPotential InsightsRelevant Precedents
ChemoproteomicsIdentify direct protein binding partners (on- and off-targets).Elucidation of primary mechanism of action and potential for polypharmacology.Identification of novel targets for covalent kinase inhibitors like FIIN-2. nih.gov
PhosphoproteomicsMap global changes in protein phosphorylation and infer kinase activity.Understanding of downstream signaling pathway modulation. mdpi.comElucidation of kinase inhibitor effects on cellular signaling networks. nih.gov
TranscriptomicsProfile changes in gene expression following treatment.Identification of regulated biological processes and compensatory mechanisms.Revealing molecular perturbations underlying disease states. nih.gov
MetabolomicsAnalyze changes in the cellular metabolite profile.Understanding of the compound's impact on cellular metabolism and energy pathways.Distinguishing disease from benign conditions through metabolic signatures. nih.gov

Exploration of Novel Therapeutic Indications and Combinatorial Strategies

Indazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties. nih.govresearchgate.netresearchgate.net While oncology is a major area of application for indazole-based kinase inhibitors, the unique structure of this compound may confer activity in other disease contexts. rsc.org

Future research should systematically screen this compound against a diverse panel of disease models. Beyond cancer, areas such as autoimmune disorders, inflammatory conditions like inflammatory bowel disease, and neurodegenerative diseases such as Parkinson's disease present viable avenues for exploration, given the roles of specific kinases in these pathologies. nih.govnih.gov For example, novel indazole derivatives have recently been investigated as inhibitors of phosphodiesterase 4 (PDE4) for inflammatory bowel disease and as selective JNK3 inhibitors for Parkinson's disease. nih.govnih.gov

Furthermore, the complexity of diseases like cancer often necessitates combination therapies. researchgate.net Investigating this compound in combination with existing standard-of-care treatments or other targeted agents could reveal synergistic effects. This strategy can enhance therapeutic efficacy, overcome drug resistance, and potentially allow for lower doses, thereby reducing toxicity. researchgate.netnih.gov

Development of Targeted Delivery Systems (e.g., Nanoparticle-Based Research Tools)

The therapeutic potential of small molecules like this compound can be limited by challenges such as poor solubility, limited bioavailability, and off-target toxicity. mdpi.com Nanotechnology-based drug delivery systems offer a promising strategy to overcome these hurdles. mdpi.comdntb.gov.ua

Encapsulating this compound within nanocarriers, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles (SLNs), could significantly improve its pharmacokinetic profile. mdpi.comnih.gov These delivery systems can enhance the solubility and stability of the drug, protect it from premature degradation, and control its release profile. dntb.gov.ua

Moreover, nanoparticles can be engineered for targeted delivery. nih.gov This can be achieved through passive targeting, which leverages the enhanced permeability and retention (EPR) effect in tumors, or through active targeting. mdpi.com Active targeting involves decorating the nanoparticle surface with ligands—such as antibodies or peptides—that bind to receptors overexpressed on target cells, thereby increasing drug concentration at the site of action and minimizing exposure to healthy tissues. mdpi.comnih.gov

Table 2: Potential Nanoparticle-Based Delivery Systems

Nanocarrier TypeKey FeaturesPotential Advantages for this compoundReference
LiposomesBiocompatible, can encapsulate both hydrophilic and hydrophobic drugs.Improved solubility, reduced systemic toxicity. mdpi.com
Solid Lipid Nanoparticles (SLNs)Lipid matrix is solid at body temperature, offering controlled release.Enhanced bioavailability for oral administration, improved stability. mdpi.comnih.gov nih.gov
Polymeric NanoparticlesHighly versatile, can be tailored for specific release kinetics and targeting.Sustained drug release, potential for surface functionalization for active targeting. mdpi.com
DendrimersWell-defined, highly branched structure with a multivalent surface.High drug loading capacity, precise surface modification for targeting. nih.gov

Addressing Research Challenges and Opportunities for Next-Generation Indazole Chemotypes

The development of indazole-based inhibitors is not without its challenges. Key hurdles include achieving high target selectivity, overcoming acquired drug resistance, and optimizing physicochemical properties for better oral bioavailability. rsc.orgresearchgate.net These challenges also represent significant opportunities for the design of next-generation chemotypes derived from the this compound scaffold.

A major opportunity lies in structure-based drug design to enhance selectivity. By understanding how this compound binds to its target(s), researchers can rationally modify its structure to improve affinity and reduce interactions with off-target kinases, which is crucial for minimizing side effects. researchgate.net The development of covalent inhibitors, which form an irreversible bond with their target, is another strategy that can provide enhanced potency and prolonged duration of action. rsc.org

The emergence of drug resistance is a persistent problem in targeted therapy. mdpi.com Research should focus on designing novel indazole analogs that can inhibit mutated forms of the target protein or that operate through alternative mechanisms to bypass resistance pathways. The development of isoform-selective inhibitors, as demonstrated for JNK3, is a key challenge and opportunity, particularly for targets belonging to kinase families with high sequence similarity. nih.gov

Methodological Innovations in Synthesis and Biological Evaluation

Advances in synthetic chemistry and biological assay technology are continuously shaping the landscape of drug discovery. bohrium.comnih.gov Applying these innovations will be crucial for the efficient exploration of this compound and its derivatives.

Recent years have seen the development of numerous novel catalytic methods for the synthesis and functionalization of the indazole core, including transition-metal-catalyzed C-H activation and innovative cyclization reactions. bohrium.comresearchgate.netresearchgate.net These methods offer more efficient, modular, and environmentally friendly routes to a wide range of indazole derivatives, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies. nih.govacs.org

In parallel, biological evaluation methods have become more sophisticated. Beyond traditional enzyme inhibition assays, techniques for kinome profiling allow for the simultaneous assessment of a compound's activity against hundreds of kinases, providing a broad view of its selectivity. nih.gov Advanced cell-based assays, including live-cell imaging and functional pathway analyses, can offer a more physiologically relevant understanding of a compound's effects and mechanism of action within a cellular context. reactionbiology.com Adopting these innovative strategies will accelerate the journey from initial hit to optimized lead compound. nih.gov

Q & A

Q. What are the established synthetic routes for 3-cyclopropyl-1H-indazol-4-amine, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : A common approach involves cyclocondensation of precursors like indazole derivatives with cyclopropane-containing reagents. Key steps include:
  • Nucleophilic substitution using cesium carbonate as a base and copper(I) bromide as a catalyst to facilitate cyclopropane ring formation .
  • Solvent selection (e.g., dimethyl sulfoxide) and temperature control (e.g., 35°C for 48 hours) to stabilize intermediates .
  • Purification via column chromatography (e.g., ethyl acetate/hexane gradient) to isolate the product .
    Optimization requires iterative adjustment of parameters like catalyst loading, solvent polarity, and reaction time.

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., cyclopropyl protons at δ 0.8–1.5 ppm) and carbon connectivity .
  • Mass Spectrometry (HRMS-ESI) : Confirms molecular weight (e.g., m/z 215 [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and stereochemistry, particularly for verifying cyclopropane ring geometry .

Advanced Research Questions

Q. How can computational methods predict the biological activity and binding mechanisms of this compound?

  • Methodological Answer :
  • Molecular Docking : Tools like AutoDock Vina simulate interactions with target proteins (e.g., kinases) by analyzing hydrogen bonding and hydrophobic contacts with the indazole core and cyclopropyl group .
  • QSAR Modeling : Correlates substituent effects (e.g., cyclopropyl vs. isopropyl groups) with activity data to guide structural modifications .
  • MD Simulations : Assess stability of ligand-receptor complexes over time, identifying critical residues for binding .

Q. What strategies resolve contradictions in spectral data or synthetic yields during method development?

  • Methodological Answer :
  • Data Triangulation : Cross-validate NMR and MS results with crystallographic data to confirm structural assignments .
  • Reaction Monitoring : Use TLC or in-situ IR to detect intermediates and adjust conditions (e.g., excess reagents for incomplete substitutions) .
  • Statistical DoE (Design of Experiments) : Identify critical variables (e.g., temperature, solvent) affecting yield via factorial experiments .

Q. How does the cyclopropyl group influence the compound’s reactivity and pharmacokinetic properties compared to other substituents?

  • Methodological Answer :
  • Reactivity : The strained cyclopropane ring enhances electrophilicity, enabling nucleophilic attacks at the indazole C4 position .
  • Metabolic Stability : Cyclopropane reduces oxidative metabolism in liver microsomes compared to linear alkyl chains, as shown in comparative CYP450 inhibition assays .
  • Solubility : LogP calculations (e.g., using MarvinSketch) reveal lower hydrophobicity vs. isopropyl analogs, improving aqueous solubility .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data for this compound analogs?

  • Methodological Answer :
  • Dose-Response Curves : Re-evaluate IC50_{50} values under standardized assay conditions (e.g., ATP concentration in kinase assays) .
  • Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., decyclopropylated derivatives) that may skew activity results .
  • Target Selectivity Screening : Compare off-target effects using panels of related enzymes/receptors to contextualize specificity claims .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Purity (%)Reference
CyclocondensationCs2_2CO3_3, CuBr, DMSO, 35°C, 48h17.9>95
Nucleophilic Ring ClosureK2_2CO3_3, THF, reflux22.389

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/FeaturesReference
1^1H NMR (400 MHz)δ 8.87 (d, J=2.5 Hz, 1H, pyridyl H)
HRMS-ESIm/z 215.1184 [M+H]+^+ (calc. 215.1189)

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